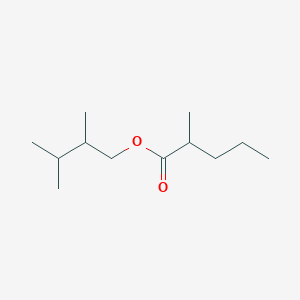silanol CAS No. 91734-52-0](/img/structure/B14366759.png)
[3-(Morpholin-4-yl)propyl](diphenyl)silanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Morpholin-4-yl)propylsilanol: is a chemical compound that features a morpholine ring attached to a propyl chain, which is further connected to a diphenylsilanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)propylsilanol typically involves the reaction of morpholine with a suitable propylating agent to form 3-(Morpholin-4-yl)propylamine. This intermediate is then reacted with diphenylsilanol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like toluene or dichloromethane and may require catalysts such as palladium or platinum complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-(Morpholin-4-yl)propylsilanol may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
3-(Morpholin-4-yl)propylsilanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the silanol group to a silane.
Substitution: The morpholine ring or the phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products Formed
Oxidation: Siloxanes and silanols.
Reduction: Silanes.
Substitution: Various substituted morpholine or phenyl derivatives.
科学的研究の応用
3-(Morpholin-4-yl)propylsilanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug development.
Medicine: Explored for its role in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(Morpholin-4-yl)propylsilanol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
- 3-(Morpholin-4-yl)propylsilanol
- 3-(Morpholin-4-yl)propylsilane
- 3-(Morpholin-4-yl)propylsilanol
Uniqueness
3-(Morpholin-4-yl)propylsilanol is unique due to its specific combination of a morpholine ring, a propyl chain, and a diphenylsilanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
91734-52-0 |
|---|---|
分子式 |
C19H25NO2Si |
分子量 |
327.5 g/mol |
IUPAC名 |
hydroxy-(3-morpholin-4-ylpropyl)-diphenylsilane |
InChI |
InChI=1S/C19H25NO2Si/c21-23(18-8-3-1-4-9-18,19-10-5-2-6-11-19)17-7-12-20-13-15-22-16-14-20/h1-6,8-11,21H,7,12-17H2 |
InChIキー |
WZUVFYLVHMTRIZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCC[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


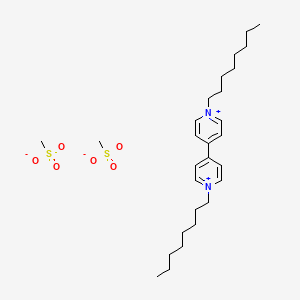
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14366677.png)

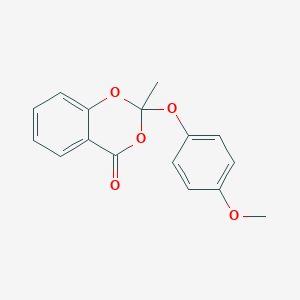
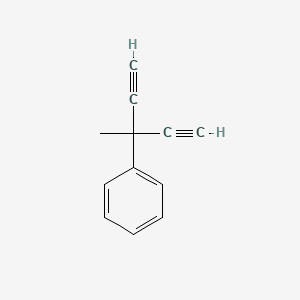
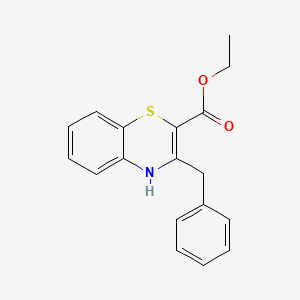
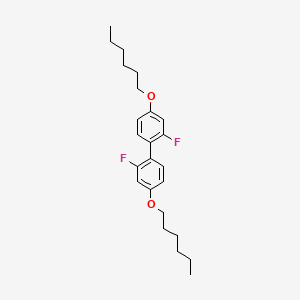
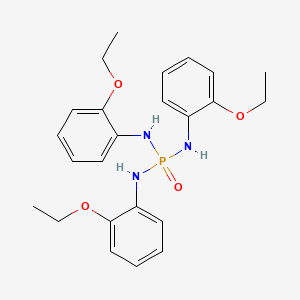
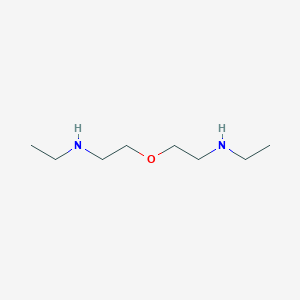
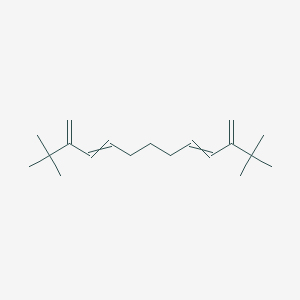
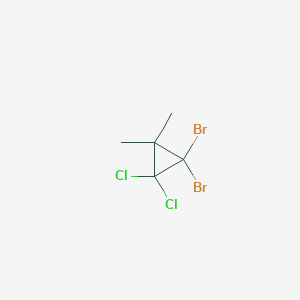

![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
